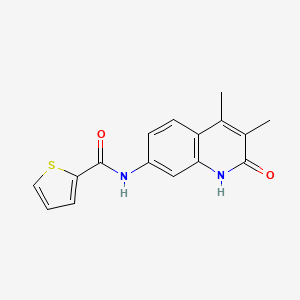

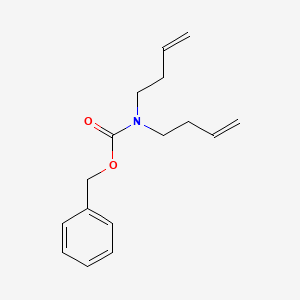

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide" is a derivative of the 4-oxoquinoline class, which is known for its biological and synthetic versatility, particularly in medicinal chemistry. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit, as well as substitutions on the quinoline and thiophene moieties, can significantly influence the biological activity of these compounds.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the formation of carboxamide units and the introduction of various substituents to the quinoline core. For instance, the synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was achieved by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the oxidation of the respective aldehyde followed by coupling with various amines . These methods could potentially be adapted for the synthesis of "N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and mass spectroscopy . The crystallographic study can reveal the crystalline system, space group, and intermolecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for the stability of the structure . For the compound , similar structural studies would be necessary to confirm its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including regioselective ethylation , cyclocondensation , and one-pot condensations . The reactivity of the nitrogen in the quinoline group and the influence of substituents on the reaction pathways are important considerations. For "N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide", understanding its reactivity would be essential for further functionalization and potential use in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their vibrational spectroscopy, can be investigated using FT-IR and FT-Raman, complemented by DFT calculations . The molecular electrostatic potential and frontier molecular orbital analysis can provide insights into the charge distribution and potential for intermolecular charge transfer . Additionally, the nonlinear optical properties and hyperpolarizability parameters can be predicted theoretically . These properties are important for understanding the behavior of the compound under different conditions and its potential applications.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research into quinoline and thiophene derivatives has demonstrated significant potential in the realm of antimicrobial and antifungal applications. A study by Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing the versatility of these compounds in combating various microbial threats (Desai, Dodiya, & Shihora, 2011).

Photostabilization of Polymers

Another application of thiophene derivatives is in the photostabilization of polymers. Balakit et al. (2015) demonstrated that newly synthesized thiophenes could significantly reduce the photodegradation of poly(vinyl chloride) films, suggesting their utility in extending the life and maintaining the integrity of PVC materials under UV exposure (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Antitubercular Activity

The fight against tuberculosis has also benefited from the development of quinoline derivatives. Marvadi et al. (2020) explored novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, identifying several analogs with promising antitubercular properties against Mycobacterium tuberculosis, highlighting the potential of these compounds in therapeutic applications (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Anticancer Properties

Quinoline derivatives have been identified as potential anticancer agents. A study highlighted the synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, demonstrating significant cytotoxic activity against cancer cells and in vivo antitumor activity, which suggests their potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs). The synthesis of certain quinoline-based compounds has led to improvements in the photoelectric conversion efficiency of dye-sensitized solar cells, indicating their potential in enhancing the performance of OLEDs and similar technologies (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-9-10(2)15(19)18-13-8-11(5-6-12(9)13)17-16(20)14-4-3-7-21-14/h3-8H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRPFSKBPRBFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)